molecular formula C15H20N2O4S B5717996 Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B5717996
M. Wt: 324.4 g/mol
InChI Key: JSCHSMXAVRXNTF-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a methoxyphenyl group, and a sulfonylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly for its potential activity against certain diseases.

    Biological Studies: The compound can be used to study the effects of cyclopropyl and sulfonyl groups on biological systems.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    Cyclopropyl-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone: Contains a fluorophenyl group, which can alter its reactivity and biological activity.

Uniqueness

Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-21-13-4-6-14(7-5-13)22(19,20)17-10-8-16(9-11-17)15(18)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCHSMXAVRXNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332505
Record name cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

562869-20-9
Record name cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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